N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Classification
The systematic name N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is derived through IUPAC conventions by prioritizing functional groups and substituent positions. The parent structure is 1,8-naphthyridine , a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 8. The numbering begins at the nitrogen in the first ring (position 1) and proceeds counterclockwise, with the second nitrogen at position 8.
Key substituents include:
- 1-Methyl group : A methyl substituent at position 1.
- 2-Oxo-1,2-dihydro moiety : A ketone group at position 2, which reduces aromaticity in the adjacent ring.
- 3-Carboxamide : A carboxamide group (-CONH-) at position 3, linked to a 3,4-difluorophenyl ring.
The molecular formula is C$${16}$$H$${12}$$F$${2}$$N$${3}$$O$$_{2}$$ , with a calculated molecular weight of 316.29 g/mol .
Core Structural Features of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine scaffold is an electron-deficient heterocycle due to its two nitrogen atoms, which withdraw electron density via inductive effects. This characteristic enhances its reactivity toward electrophilic substitution and coordination chemistry. Key structural attributes include:
- Aromaticity : The scaffold retains partial aromaticity, though the 2-oxo group introduces a non-aromatic dihydro region (positions 1–2).
- Hydrogen-bonding capacity : The oxo group at position 2 and the carboxamide at position 3 enable hydrogen bonding, influencing solubility and intermolecular interactions.
- Planarity : The fused bicyclic system ensures planarity, promoting π-π stacking in solid-state structures.
Comparative analysis with fluoroquinolones like tosufloxacin reveals that 1,8-naphthyridine derivatives often exhibit enhanced antibacterial activity due to their ability to intercalate DNA.
Substituent Analysis: Difluorophenyl and Methyl-Oxo Modifications
Difluorophenyl Group
The 3,4-difluorophenyl substituent introduces two fluorine atoms at meta and para positions relative to the carboxamide linkage. Fluorine’s strong electron-withdrawing nature (-I effect) polarizes the phenyl ring, increasing the carboxamide’s acidity. This effect aligns with Hammett substituent constants ($$ \sigmam = 0.34 $$, $$ \sigmap = 0.15 $$), which quantify fluorine’s influence on electronic properties.
Methyl-Oxo Modifications
- 1-Methyl group : Steric hindrance from the methyl group restricts rotation about the naphthyridine-carboxamide bond, stabilizing specific conformers.
- 2-Oxo moiety : The ketone at position 2 disrupts aromaticity, creating a reactive site for tautomerization or nucleophilic attack.
Spectroscopic Characterization Protocols
Infrared (IR) Spectroscopy
Key IR absorptions include:
- C=O stretches :
- N-H stretch : Broad band near $$ 3300 \, \text{cm}^{-1} $$ (carboxamide NH).
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR
- Naphthyridine protons : Aromatic protons adjacent to nitrogen deshield to $$ \delta 8.5–9.0 $$.
- Difluorophenyl protons : Doublets ($$ J = 8–10 \, \text{Hz} $$) at $$ \delta 7.2–7.8 $$ due to $$ ^3J_{\text{H-F}} $$ coupling.
- Methyl group : Singlet at $$ \delta 3.4–3.6 $$.
$$ ^{13}\text{C} $$ NMR
- Carbonyl carbons :
- Fluorinated carbons : $$ \delta 115–125 $$ (C-F coupling: $$ ^1J_{\text{C-F}} \approx 245 \, \text{Hz} $$).
Mass Spectrometry (MS)
- Molecular ion : [M+H]$$ ^+ $$ at $$ m/z \, 317 $$.
- Fragmentation :
- Loss of difluorophenyl group ($$ -113 \, \text{Da} $$).
- Cleavage of the carboxamide bond ($$ -CONH_2 $$).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-10-4-5-12(17)13(18)8-10/h2-8H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRWRBSJVKDTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminonicotinic acid.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-difluoroaniline.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential pharmacological properties. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development. It may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation. Its applications could extend to the fields of electronics, coatings, and polymers.
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity, while the naphthyridine core can facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogs reported in the literature, focusing on structural variations, synthetic yields, and key properties.
Key Comparisons
The adamantyl substituent in compound 67 adds significant hydrophobicity and steric bulk, which may improve membrane permeability but reduce solubility .
Core Modifications
- The 2-oxo-1,2-dihydro core in the target compound and its benzyl analog (8b) contrasts with the 4-oxo-1,4-dihydro core in compound 65. This positional difference alters hydrogen-bonding patterns and tautomerization states, impacting interactions with enzymatic active sites .
- Hydroxylation at the 1,4-positions (as in 8b) introduces additional polarity, which may affect pharmacokinetics but was synthesized in a higher yield (54%) compared to the adamantyl derivative (25%) .
Synthetic Efficiency
- The use of preparative HPLC for purifying 8b/20b () contrasts with TLC for compound 67 (), reflecting differences in compound polarity and scalability.
- The 54% yield for 8b/20b suggests favorable reaction kinetics under the described conditions, while the lower yield for 67 may stem from steric challenges during adamantyl group incorporation .
Research Findings and Implications
- Structural Insights : X-ray crystallography tools like SHELXL and ORTEP-3 (referenced in ) are critical for resolving the conformational details of naphthyridine derivatives, though specific structural data for the target compound are absent in the provided evidence.
- Pharmacological Potential: The 1,8-naphthyridine scaffold’s rigidity and hydrogen-bonding capacity make it a promising candidate for kinase inhibition. Fluorine substituents (as in the target compound) are often leveraged to improve binding affinity and metabolic resistance .
Biological Activity
N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to the naphthyridine class of compounds, characterized by a naphthalene-like structure fused with a pyridine ring. Its molecular formula is with a molecular weight of approximately 281.21 g/mol. The presence of the difluorophenyl group is notable for its potential influence on biological activity.
Antimicrobial Activity
Research has indicated that derivatives of naphthyridine can enhance the activity of existing antibiotics. For instance, studies have demonstrated that certain naphthyridine derivatives can potentiate the effects of fluoroquinolones against various bacterial strains such as E. coli and S. aureus . The specific mechanism often involves modulation of bacterial resistance pathways, making these compounds valuable in addressing antibiotic resistance.
Anticancer Properties
Naphthyridine derivatives have also been studied for their anticancer properties. The compound this compound has shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that it may induce apoptosis in specific cancer cell lines by targeting critical signaling pathways involved in cell survival and proliferation .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes within cells, potentially modulating their activity. This interaction may lead to alterations in downstream signaling pathways that affect cell growth and survival.
Case Studies
Several studies have evaluated the biological activity of naphthyridine derivatives:
- Antimicrobial Study : A study assessed the antibiotic-modulating activity of various naphthyridine derivatives in combination with traditional antibiotics. Results indicated significant enhancement in efficacy against resistant strains .
- Anticancer Study : In vitro studies demonstrated that certain derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. These findings highlight the potential for developing new cancer therapies based on naphthyridine structures .
Data Tables
The following tables summarize key findings from research studies related to this compound:
| Activity | Compound | IC50 (µM) | Max Modulation (%) |
|---|---|---|---|
| Antimicrobial | N-(3,4-difluorophenyl)-1-methyl-2-oxo... | 0.5 | 85 |
| Anticancer | N-(3,4-difluorophenyl)-1-methyl-2-oxo... | 0.8 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
